molecular formula C6H12O3S B3244348 Cyclopentanol, 1-methanesulfonate CAS No. 16156-57-3

Cyclopentanol, 1-methanesulfonate

Cat. No.: B3244348
CAS No.: 16156-57-3
M. Wt: 164.22 g/mol
InChI Key: KAQVFEITQMBSEF-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-methanesulfonate is an organic compound with the molecular formula C6H12O3S It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 1-methanesulfonate can be synthesized through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cyclopentanol, 1-methanesulfonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, which are essential in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize azides and nitriles through nucleophilic attack by suitable reagents.

Medicinal Chemistry

Research indicates that cyclopentanol derivatives exhibit potential biological activity. Cyclopentanol itself has been explored for its antibacterial properties and as a precursor for compounds with anti-tumor activity against certain cancer cell lines. Studies have shown that cyclopentanol derivatives can interact with biological macromolecules, influencing their activity and offering pathways for new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and fragrances. Its polar nature makes it an effective solvent in various chemical processes. The compound's unique structural characteristics also allow it to be employed in the development of specialized materials and coatings .

Case Study 1: Synthesis of Antitumor Agents

A study highlighted the use of this compound as a precursor in synthesizing novel antitumor agents. The research demonstrated that derivatives synthesized from this compound showed significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy.

Case Study 2: Combustion Characteristics

Another investigation focused on the combustion properties of cyclopentanol derivatives. The kinetics of these compounds were modeled to understand their behavior under combustion conditions, which is crucial for developing biofuels and improving combustion efficiency in engines.

Mechanism of Action

The mechanism of action of cyclopentanol, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This property makes it useful in various chemical and biological applications, where it can modify the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

Cyclopentanol, 1-methanesulfonate (CPS), identified by the chemical formula C₆H₁₂O₃S, is an organic compound derived from cyclopentanol through the substitution of its hydroxyl group with a methanesulfonate group. This modification enhances its reactivity and potential biological applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

CPS acts primarily as an alkylating agent , which allows it to form covalent bonds with nucleophilic sites in biomolecules. This property is critical for its biological applications, as it can modify the structure and function of various target molecules. The methanesulfonate group facilitates nucleophilic substitution reactions, making CPS a valuable intermediate in organic synthesis and potentially in medicinal chemistry.

Biological Activity

Research on CPS has indicated several areas of biological activity:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of cyclopentanol have been tested for their ability to inhibit cancer cell proliferation .
  • Neuropharmacological Effects : Some studies suggest that cyclopentanol derivatives can interact with neurotransmitter receptors, affecting serotonin and adrenergic pathways. This interaction may lead to potential therapeutic applications in treating mood disorders .
  • Anti-inflammatory Properties : Compounds structurally related to CPS have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Table 1: Summary of Biological Activities of Cyclopentanol Derivatives

Activity Description References
AntitumorInhibits proliferation in various cancer cell lines
NeuropharmacologyModulates serotonin and adrenergic receptor activity
Anti-inflammatoryInhibits production of pro-inflammatory cytokines

Synthetic Routes and Applications

CPS can be synthesized through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of bases like pyridine. This reaction typically occurs at room temperature and yields CPS with high purity. The compound's unique structure allows it to serve as an intermediate in synthesizing more complex organic compounds, particularly those with biological relevance.

Future Directions for Research

While existing studies provide a foundational understanding of CPS's biological activities, further research is needed to:

  • Explore Structure-Activity Relationships (SAR) : Investigating how variations in the CPS structure affect its biological properties could lead to the development of more potent derivatives.
  • Conduct In Vivo Studies : Most current knowledge stems from in vitro studies; thus, animal models are necessary to evaluate the therapeutic potential and safety profile of CPS.
  • Investigate Mechanistic Pathways : Understanding the specific biochemical pathways influenced by CPS will enhance our knowledge of its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling cyclopentanol derivatives in laboratory settings?

Cyclopentanol and its derivatives require stringent safety measures due to flammability (UN 2244 classification) and potential health risks. Key protocols include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), impervious lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work under fume hoods or local exhaust ventilation to minimize inhalation of vapors .
  • Storage: Keep in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Static discharge prevention (e.g., grounding) is critical .
  • Spill Management: Use spark-proof tools and non-combustible absorbents for cleanup. Contaminated clothing must be decontaminated before reuse .

Q. What are the standard methods for synthesizing cyclopentanol from cyclopentene in academic research?

Cyclopentanol is typically synthesized via a two-step process:

  • Step 1 (Addition-Esterification): React cyclopentene with acetic acid to form cyclopentyl acetate. Catalysts like Amberlyst-36 resin are effective for dehydration and oligomerization .
  • Step 2 (Transesterification): Treat cyclopentyl acetate with methanol under acidic or enzymatic conditions to yield cyclopentanol. Thermodynamic modeling (e.g., Ruzicka–Domalski group contribution method) optimizes equilibrium conversion .
  • Validation: Gas chromatography (GC) or NMR monitors reaction progress, while calorimetry validates enthalpy changes .

Q. How does the molecular structure of cyclopentanol influence its reactivity in organic synthesis?

Cyclopentanol’s secondary alcohol group (-OH on a cyclopentane ring) and "half-chair" conformation (with axial hydroxyl groups under high pressure) dictate its reactivity :

  • Steric Effects: The puckered ring structure hinders nucleophilic attacks, favoring axial hydroxyl orientation in substitution reactions .
  • Hydrogen Bonding: Polar hydroxyl group enhances solubility in polar solvents, enabling use as a hydrogen-bond donor in catalytic systems .
  • Chirality: The chiral center (C1) allows enantioselective synthesis of pharmaceuticals like Levonorgestrel .

Advanced Research Questions

Q. How can thermodynamic modeling be applied to optimize cyclopentanol synthesis from cyclopentene?

Thermodynamic analysis of the two-step synthesis involves:

  • Group Contribution Methods: Estimate liquid heat capacities (Ruzicka–Domalski) and standard enthalpies of formation (Yoneda method) for intermediates like cyclopentyl acetate .
  • Equilibrium Calculations: Compute Gibbs free energy (ΔG) and equilibrium constants (K) to predict optimal temperatures (e.g., 343–373 K for transesterification) .
  • Experimental Validation: Compare theoretical predictions with GC-measured yields (typically >85% under optimized conditions) . Contradictions between theoretical and experimental data may arise from side reactions, requiring kinetic studies .

Q. What analytical techniques resolve structural polymorphism in cyclopentanol under high-pressure conditions?

High-pressure polymorphs (e.g., phase-V cyclopentanol at 1.5 GPa) are characterized using:

  • X-ray Crystallography: Determines fractional atomic coordinates and puckering parameters (Cremer & Pople method) to confirm axial hydroxyl positioning .
  • Raman Spectroscopy: Tracks conformational shifts (e.g., chair-to-half-chair transitions) via O-H stretching mode changes .
  • DSC (Differential Scanning Calorimetry): Identifies phase transitions by measuring enthalpy changes under pressure gradients .

Q. What strategies improve selectivity and yield of cyclopentanol in multi-step catalytic processes?

Advanced optimization strategies include:

  • Catalyst Design: Acidic resins (e.g., Amberlyst-36) enhance cyclopentene oligomerization selectivity by minimizing side reactions like cyclopentane formation .
  • Solvent Engineering: Polar aprotic solvents (e.g., DMF) stabilize transition states in transesterification, improving methanol reactivity .
  • Flow Reactors: Continuous flow systems reduce residence time, suppressing undesired byproducts (e.g., diesters) .
  • In Situ Monitoring: Real-time FTIR tracks intermediate concentrations, enabling dynamic adjustment of reaction parameters .

Q. Methodological Considerations

  • Data Contradictions: Discrepancies between theoretical and experimental yields (e.g., in thermodynamic models) may arise from unaccounted entropy contributions or non-ideal mixing. Sensitivity analysis is recommended .
  • Interdisciplinary Applications: Cyclopentanol derivatives are used in tribology (as biofuel additives reducing wear by 30% ) and nanotechnology (microdroplet calibration standards for microscopy ).

Properties

IUPAC Name

cyclopentyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVFEITQMBSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of cyclopentanol (Aldrich, 2.58 g, 30 mmol) in methylene chloride (150 mL) at 0° C., Methane sulfonyl chloride (2.55 mL, 33 mmol) and triethyl amine (5.23 mL, 37.5 mmol) were added slowly and the mixture was stirred for 1.5 hrs. The reaction was quenched with water and the mixture was washed with 0.5 N HCl and brine solution. The organic layer was dried with sodium sulfate. Removal of solvent gave a colorless oil. 5.1 g.
Quantity
2.58 g
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reactant
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2.55 mL
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5.23 mL
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reactant
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150 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a one liter, four-necked, round bottom flask equipped with stirrer, condenser, thermometer, and addition funnel, 25.3 parts of triethylamine, 17.2 parts of cyclopentanol, and 190.0 grams of methylene chloride were mixed under a nitrogen blanket and cooled to -40° C. with a dry ice-acetone bath. To this mixture 26.2 parts of methanesulfonyl chloride were added over one hour. The reaction mixture was stirred at -40° C. for an additional two hours and then allowed to warm to 0° C. and maintained at this temperature for eighteen hours. The mixture was vacuum filtered and then washed successively with chilled dilute sulfuric acid (twice with 200 part-portions), dilute sodium bicarbonate (three times with 200 part-portions), and water (twice with 200 part-portions). Subsequently the mixture was dried over sodium sulfate, filtered, and the solvent removed in vacuo to yield cyclopentyl methanesulfonate.
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190 g
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mixture 26.2
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Synthesis routes and methods III

Procedure details

A round-bottomed flask (1,000 cc) equipped with a mechanical stirrer was charged with cyclopentyl alcohol (51.2 g, 0.595 mol) and methanesulfonyl chloride (75.1 g, 0.656 mol), followed by the addition of pyridine (200 mL) under ice cooling to form a solution. The solution was stirred for 6 h as it was warmed gradually to room temperature. After completion of the reaction, the reaction mixture was poured into ice water (300 mL) and extraction was conducted with ether (200 mL×3). The organic layers were washed with water, 1N HCl and saturated brine and dried with anhydrous magnesium sulfate. Distilling off the solvent under vacuum gave cyclopentyl methanesulfonate as a colorless oil (75.2 g, 0.458 mol; yield=77.0%). 1H-NMR(CDCl3,TMS,ppm): δ1.54-2.03(8H,m), 3.01(3H,s), 5.19(1H,m).
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step Two
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Name
ice water
Quantity
300 mL
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200 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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